Cas no 21420-35-9 (Cyanamide-13C)

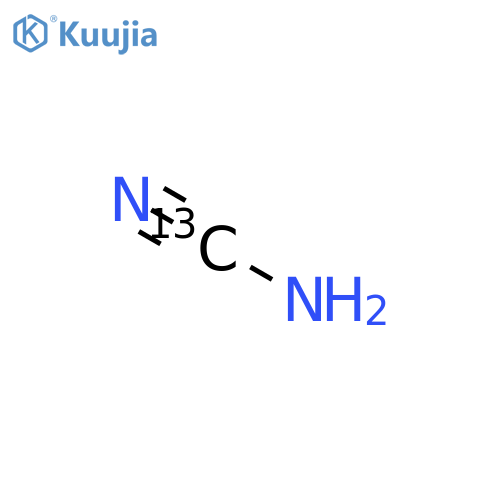

Cyanamide-13C structure

Cyanamide-13C 化学的及び物理的性質

名前と識別子

-

- Cyanamide-13C (8CI,9CI)

- Cyanamide-13C

- aminoformonitrile

- Cyanamide-13C solution

- 21420-35-9

- (~13~C)Cyanamide

- J-014044

- DTXSID20661874

- AKOS030241782

-

- インチ: InChI=1S/CH2N2/c2-1-3/h2H2/i1+1

- InChIKey: XZMCDFZZKTWFGF-OUBTZVSYSA-N

- ほほえんだ: N[13C]#N

計算された属性

- せいみつぶんしりょう: 43.02520

- どういたいしつりょう: 43.025

- 同位体原子数: 1

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 3

- 回転可能化学結合数: 0

- 複雑さ: 29.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8A^2

- 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ゆうかいてん: 45-46°C

- ふってん: Not available

- フラッシュポイント: Not available

- 屈折率: 1.397

- ようかいど: DMSO (Slightly), Methanol (Slightly)

- PSA: 49.81000

- LogP: 0.12648

- じょうきあつ: Not available

Cyanamide-13C セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:-20C Freezer

Cyanamide-13C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AF62901-50mg |

CYANAMIDE-13C |

21420-35-9 | 50mg |

$311.00 | 2024-04-20 | ||

| A2B Chem LLC | AF62901-500mg |

CYANAMIDE-13C |

21420-35-9 | 500mg |

$1578.00 | 2024-04-20 | ||

| TRC | C952502-50mg |

Cyanamide-13C |

21420-35-9 | 50mg |

$ 193.00 | 2023-09-08 | ||

| TRC | C952502-500mg |

Cyanamide-13C |

21420-35-9 | 500mg |

$ 1500.00 | 2023-09-08 |

Cyanamide-13C 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

21420-35-9 (Cyanamide-13C) 関連製品

- 420-04-2(aminoformonitrile)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量